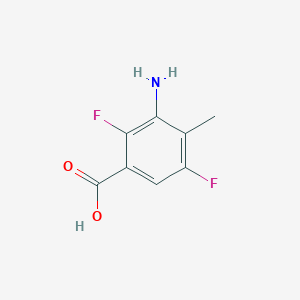
3-Amino-2,5-difluoro-4-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2,5-difluoro-4-methylbenzoic acid is an organic compound with the molecular formula C8H7F2NO2 It is a derivative of benzoic acid, characterized by the presence of amino, fluoro, and methyl substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,5-difluoro-4-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2,5-difluoro-4-methylbenzoic acid to introduce a nitro group. This is followed by a reduction step to convert the nitro group to an amino group. The general reaction conditions include:
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group.
Reduction: Employing reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation to convert the nitro group to an amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can be used to ensure consistent quality and yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
化学反応の分析
Types of Reactions
3-Amino-2,5-difluoro-4-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Halogenation: Using halogens (e.g., bromine or chlorine) in the presence of a catalyst like iron(III) chloride.
Oxidation: Employing oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like sodium borohydride or catalytic hydrogenation.
Major Products
Halogenated Derivatives: Formed through halogenation reactions.
Quinones: Produced via oxidation reactions.
Biaryl Compounds: Resulting from coupling reactions.
科学的研究の応用
3-Amino-2,5-difluoro-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Amino-2,5-difluoro-4-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of amino and fluoro groups can enhance its binding affinity and specificity towards molecular targets, influencing pathways involved in cellular processes.
類似化合物との比較
Similar Compounds
3-Amino-4-methylbenzoic acid: Lacks the fluoro substituents, resulting in different chemical reactivity and biological activity.
2,5-Difluoro-4-methylbenzoic acid:
3-Amino-2,5-difluorobenzoic acid: Similar structure but without the methyl group, leading to variations in its chemical properties.
Uniqueness
3-Amino-2,5-difluoro-4-methylbenzoic acid is unique due to the combination of amino, fluoro, and methyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable in various chemical reactions and applications.
特性
分子式 |
C8H7F2NO2 |
|---|---|
分子量 |
187.14 g/mol |
IUPAC名 |
3-amino-2,5-difluoro-4-methylbenzoic acid |
InChI |
InChI=1S/C8H7F2NO2/c1-3-5(9)2-4(8(12)13)6(10)7(3)11/h2H,11H2,1H3,(H,12,13) |
InChIキー |
DUMTXOHIPLOTQG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C(=C1N)F)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


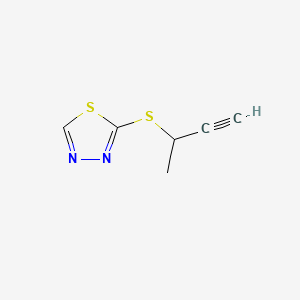
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-6-yl)aceticacid](/img/structure/B13576039.png)
![1-(4-methoxybenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B13576047.png)
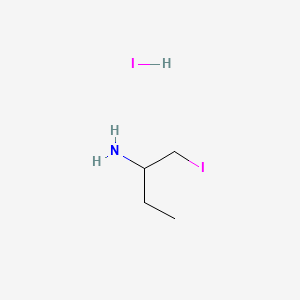
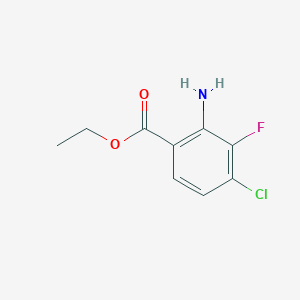
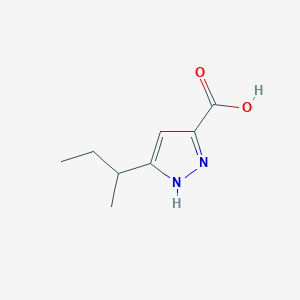
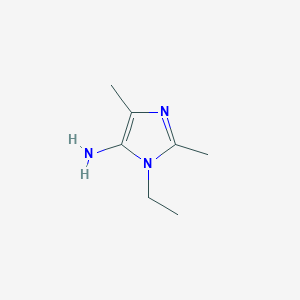
![N-[2-amino-2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-1,2-thiazole-4-carboxamidehydrochloride](/img/structure/B13576075.png)
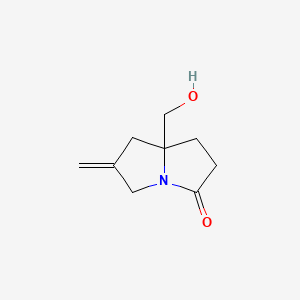
![7-[(1H-1,3-benzodiazol-1-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13576092.png)
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylicaciddihydrochloride](/img/structure/B13576099.png)
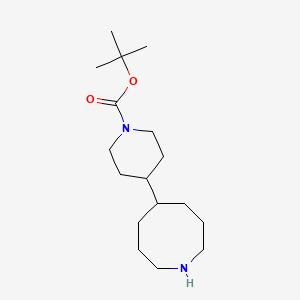
![rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride](/img/structure/B13576110.png)
![4-Chloro-5-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B13576131.png)
